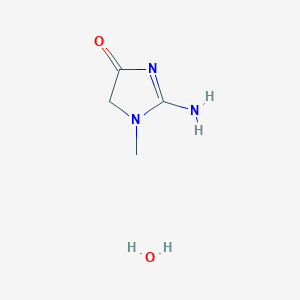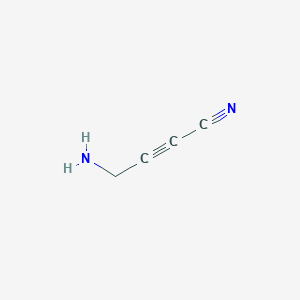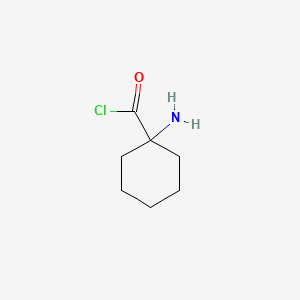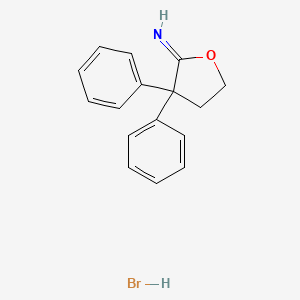
3,3-Diphenyloxolan-2-imine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyloxolan-2-imine;hydrobromide is a chemical compound with the molecular formula C16H16BrNO It is known for its unique structural features, which include an oxolane ring substituted with two phenyl groups and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide typically involves the reaction of 3,3-diphenyloxirane with ammonia or an amine under controlled conditions. The reaction proceeds through the formation of an intermediate oxirane, which then undergoes ring-opening and subsequent cyclization to form the oxolane ring with the imine group. The final product is obtained as a hydrobromide salt by treating the imine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenyloxolan-2-imine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxo compounds.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,3-Diphenyloxolan-2-imine;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenyloxolan-2-imine;hydrobromide involves its interaction with molecular targets through its imine group. The imine group can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects. The phenyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyloxirane: A precursor in the synthesis of 3,3-Diphenyloxolan-2-imine;hydrobromide.
3,3-Diphenyloxolane: A structurally similar compound without the imine group.
3,3-Diphenylpropan-2-imine: A compound with a similar imine group but different ring structure.
Uniqueness
This compound is unique due to its combination of an oxolane ring, phenyl groups, and an imine group
Properties
CAS No. |
823813-04-3 |
|---|---|
Molecular Formula |
C16H16BrNO |
Molecular Weight |
318.21 g/mol |
IUPAC Name |
3,3-diphenyloxolan-2-imine;hydrobromide |
InChI |
InChI=1S/C16H15NO.BrH/c17-15-16(11-12-18-15,13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,17H,11-12H2;1H |
InChI Key |
CDVPBYACFINZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N)C1(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



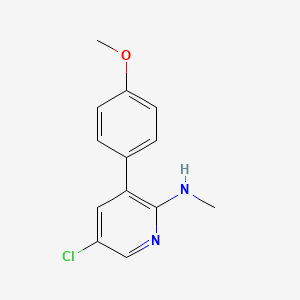
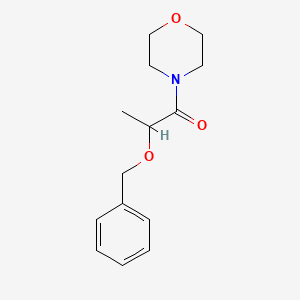
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)
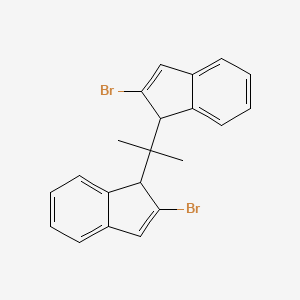
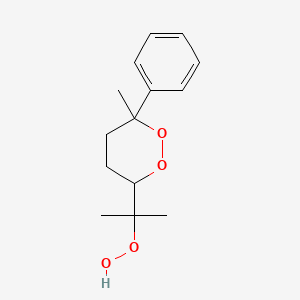
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
![[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14218667.png)
